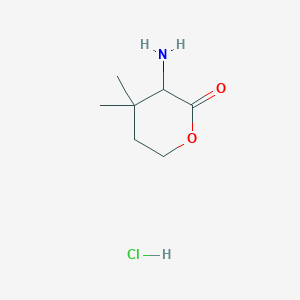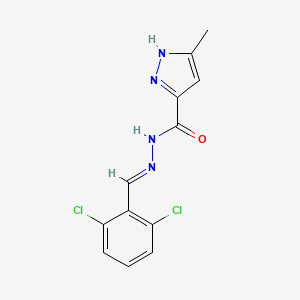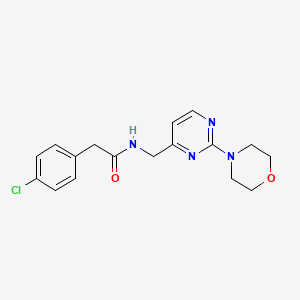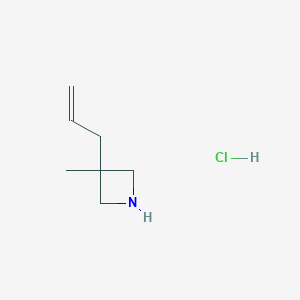![molecular formula C8H7BO3 B2878488 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde CAS No. 1195621-94-3](/img/structure/B2878488.png)
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde is a compound that features a unique structure containing a benzene ring fused with an oxaborole ring
準備方法
The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde typically involves multiple steps of organic synthesis. The process may include the formation of the oxaborole ring followed by the introduction of the aldehyde group. Specific reaction conditions and reagents are required to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
化学反応の分析
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
科学的研究の応用
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde involves its interaction with specific molecular targets. The oxaborole ring can form stable complexes with certain enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde can be compared with other similar compounds, such as:
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Crisaborole: Known for its use in treating skin conditions, crisaborole contains a similar oxaborole ring structure.
Other oxaborole derivatives: Various derivatives with different functional groups exhibit unique properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .
特性
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-4,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGANGBKLJIMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878418.png)
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2878422.png)
![4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)



